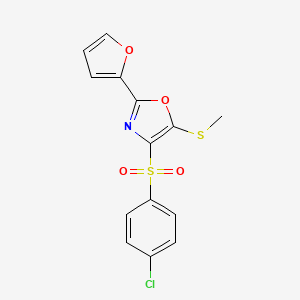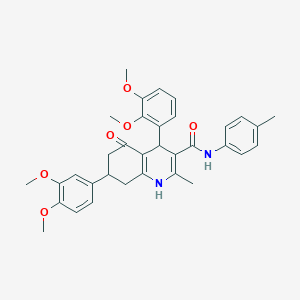![molecular formula C16H16BrN3O2S B11444541 8-(5-Bromo-2-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444541.png)
8-(5-Bromo-2-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a methyl group, and a cyanide group attached to a pyrido[2,1-b][1,3,5]thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methoxyphenyl compounds, followed by the introduction of the pyrido[2,1-b][1,3,5]thiadiazine ring system through cyclization reactions. The final step often involves the addition of a cyanide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CHLORIDE
- 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL FLUORIDE
Uniqueness
The uniqueness of 8-(5-BROMO-2-METHOXYPHENYL)-3-METHYL-6-OXO-3,4,7,8-TETRAHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-9-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanide group, in particular, can significantly influence its reactivity and interactions with molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H16BrN3O2S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C16H16BrN3O2S/c1-19-8-20-15(21)6-11(13(7-18)16(20)23-9-19)12-5-10(17)3-4-14(12)22-2/h3-5,11H,6,8-9H2,1-2H3 |
InChI Key |
ZUYQCUKTYZEMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11444458.png)
![6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444461.png)

![2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11444472.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11444476.png)
![8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444481.png)
![Ethyl 6-ethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11444492.png)
![9-(2,4-dimethoxyphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11444496.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11444512.png)

![7-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11444521.png)
![3-(4-fluorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444523.png)
![8-(2,6-Dichlorophenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444531.png)
![5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one](/img/structure/B11444536.png)
